Cas no 63243-75-4 (Ethyl 2-amino-5-chlorobenzoate)
Ethyl 2-amino-5-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-5-chlorobenzoate
- 2-Amino-5-chlorobenzoic acid ethyl ester
- 2-AMINO-5-CHLORO-BENZOIC ACID ETHYL ESTER
- Benzoicacid, 2-amino-5-chloro-, ethyl ester
- 2-Amino-5-chlor-benzoesaeure-aethylester
- XWWBMLMEVRIPSX-UHFFFAOYSA-N
- 63243-75-4
- 2-AMINO-5-CHLORO-BENZOICACIDETHYLESTER
- DTXSID90363939
- FT-0755839
- SCHEMBL1187950
- CS-0348006
- EN300-878283
- AKOS000299139
- ethyl2-amino-5-chlorobenzoate
-
- MDL: MFCD06205247
- Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
- InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)OCC)C=1)N
Computed Properties
- Exact Mass: 199.04000
- Monoisotopic Mass: 199.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 52.3A^2
Experimental Properties
- Density: 1.262
- Boiling Point: 307.6 °C at 760 mmHg
- Flash Point: 139.8 °C
- Refractive Index: 1.569
- PSA: 52.32000
- LogP: 2.68010
Ethyl 2-amino-5-chlorobenzoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 2-amino-5-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E898060-2.5g |
Ethyl 2-Amino-5-chlorobenzoate |
63243-75-4 | 2.5g |
$ 170.00 | 2022-06-05 | ||
| TRC | E898060-25g |
Ethyl 2-Amino-5-chlorobenzoate |
63243-75-4 | 25g |
$ 1360.00 | 2022-06-05 | ||
| TRC | E898060-2500mg |
Ethyl 2-Amino-5-chlorobenzoate |
63243-75-4 | 2500mg |
$207.00 | 2023-05-18 | ||
| TRC | E898060-25000mg |
Ethyl 2-Amino-5-chlorobenzoate |
63243-75-4 | 25g |
$1642.00 | 2023-05-18 | ||
| Enamine | EN300-878283-0.05g |
ethyl 2-amino-5-chlorobenzoate |
63243-75-4 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
| Enamine | EN300-878283-0.1g |
ethyl 2-amino-5-chlorobenzoate |
63243-75-4 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
| Enamine | EN300-878283-0.25g |
ethyl 2-amino-5-chlorobenzoate |
63243-75-4 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
| Enamine | EN300-878283-0.5g |
ethyl 2-amino-5-chlorobenzoate |
63243-75-4 | 95.0% | 0.5g |
$410.0 | 2025-03-21 | |
| Enamine | EN300-878283-1.0g |
ethyl 2-amino-5-chlorobenzoate |
63243-75-4 | 95.0% | 1.0g |
$428.0 | 2025-03-21 | |
| Enamine | EN300-878283-2.5g |
ethyl 2-amino-5-chlorobenzoate |
63243-75-4 | 95.0% | 2.5g |
$838.0 | 2025-03-21 |
Ethyl 2-amino-5-chlorobenzoate Suppliers
Ethyl 2-amino-5-chlorobenzoate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Ethyl 2-amino-5-chlorobenzoate
Ethyl 2-amino-5-chlorobenzoate (CAS No. 63243-75-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-amino-5-chlorobenzoate, with the chemical formula C9H8ClNO2, is a significant compound in the realm of pharmaceutical chemistry. Its CAS number, CAS No. 63243-75-4, uniquely identifies it in the chemical registry, underscoring its importance in synthetic and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and anti-inflammatory pathways.
The structure of Ethyl 2-amino-5-chlorobenzoate features a benzoic acid core substituted with an amino group at the 2-position and a chloro group at the 5-position, further esterified with an ethyl group. This particular arrangement of functional groups makes it a versatile building block for drug discovery. The presence of both amino and chloro substituents allows for further modifications through condensation, nucleophilic substitution, or coupling reactions, enabling the creation of complex molecular architectures.
In recent years, Ethyl 2-amino-5-chlorobenzoate has garnered attention for its role in developing novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The benzoate moiety is known to enhance binding affinity to biological targets, while the amino and chloro groups provide handles for further chemical manipulation.
A groundbreaking study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-amino-5-chlorobenzoate in generating a series of benzoxazine derivatives. These derivatives exhibited potent inhibitory activity against Janus kinases (JAKs), which are overexpressed in various autoimmune disorders. The research highlighted the compound's ability to serve as a scaffold for designing molecules with improved pharmacokinetic properties and reduced toxicity.
Furthermore, Ethyl 2-amino-5-chlorobenzoate has been explored in the development of anti-inflammatory agents. The amino group at the 2-position can be coupled with carboxylic acid-containing compounds via amide bond formation, yielding novel nonsteroidal anti-inflammatory drugs (NSAIDs). These NSAIDs are designed to target specific inflammatory pathways while minimizing gastrointestinal side effects associated with traditional NSAIDs.
The compound's versatility is further underscored by its application in synthesizing protease inhibitors. Proteases play a critical role in numerous biological processes, including viral replication and tumor progression. By modifying the Ethyl 2-amino-5-chlorobenzoate core, researchers have developed inhibitors that selectively target pathogenic proteases, offering potential treatments for infectious diseases and cancer.
Recent advances in computational chemistry have also enhanced the utility of Ethyl 2-amino-5-chlorobenzoate. Molecular modeling studies have identified optimal binding orientations and predicted novel derivatives with enhanced activity against specific biological targets. These predictions have guided experimental efforts, significantly accelerating the drug discovery process.
The synthesis of Ethyl 2-amino-5-chlorobenzoate itself is an intricate process that requires precise control over reaction conditions. Typically, it involves the chlorination of 2-amino benzoic acid followed by esterification with ethanol under acidic conditions. Advanced synthetic techniques, such as flow chemistry and catalytic hydrogenation, have been employed to improve yield and purity.
In conclusion, Ethyl 2-amino-5-chlorobenzoate (CAS No. CAS No. 63243-75-4) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing drugs targeting neurological disorders, inflammation, and cancer. As research continues to uncover new therapeutic possibilities, Ethyl 2-amino-5-chlorobenzoate will undoubtedly remain at the forefront of medicinal chemistry innovation.
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